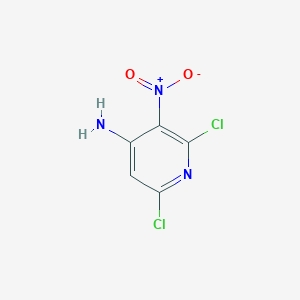![molecular formula C8H7NS B019469 4-Methylthieno[3,4-b]pyridine CAS No. 109510-31-8](/img/structure/B19469.png)
4-Methylthieno[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylthieno[3,4-b]pyridine is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications in the pharmaceutical industry. This compound is a derivative of thienopyridine, which is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Wirkmechanismus
The exact mechanism of action of 4-Methylthieno[3,4-b]pyridine is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Additionally, it has been shown to interact with various cellular targets, including DNA and enzymes involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
4-Methylthieno[3,4-b]pyridine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have reported that it can induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit anti-viral activity. Furthermore, it has been shown to possess antioxidant activity and can protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Methylthieno[3,4-b]pyridine is its potential as a lead compound for drug discovery and development. Its unique properties and biological activities make it an attractive target for the development of novel therapeutic agents. However, one of the limitations of using 4-Methylthieno[3,4-b]pyridine in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4-Methylthieno[3,4-b]pyridine. One of the areas of interest is the development of novel therapeutic agents for the treatment of cancer, inflammation, and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-Methylthieno[3,4-b]pyridine and to identify its cellular targets. Furthermore, the development of new synthetic methods for the preparation of 4-Methylthieno[3,4-b]pyridine and its derivatives may lead to the discovery of more potent and selective compounds with enhanced biological activities.
Synthesemethoden
The synthesis of 4-Methylthieno[3,4-b]pyridine involves the condensation of 2-aminothiophene with 3-bromopyridine in the presence of a suitable base, such as potassium carbonate or sodium hydride. The reaction is carried out in a polar solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures. The product is then purified by column chromatography or recrystallization to obtain a high yield of pure 4-Methylthieno[3,4-b]pyridine.
Wissenschaftliche Forschungsanwendungen
4-Methylthieno[3,4-b]pyridine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that 4-Methylthieno[3,4-b]pyridine can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Methylthieno[3,4-b]pyridine has been reported to exhibit anti-viral activity against herpes simplex virus type 1 and 2.
Eigenschaften
CAS-Nummer |
109510-31-8 |
|---|---|
Produktname |
4-Methylthieno[3,4-b]pyridine |
Molekularformel |
C8H7NS |
Molekulargewicht |
149.21 g/mol |
IUPAC-Name |
4-methylthieno[3,4-b]pyridine |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-9-8-5-10-4-7(6)8/h2-5H,1H3 |
InChI-Schlüssel |
AQQGSLHLSKVUPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=NC2=CSC=C12 |
Kanonische SMILES |
CC1=CC=NC2=CSC=C12 |
Synonyme |
Thieno[3,4-b]pyridine, 4-methyl- (6CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



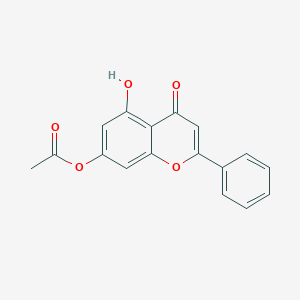

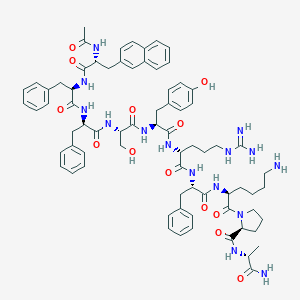
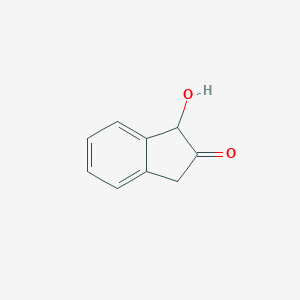
![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)


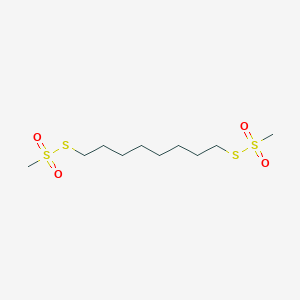
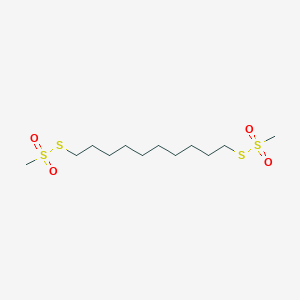
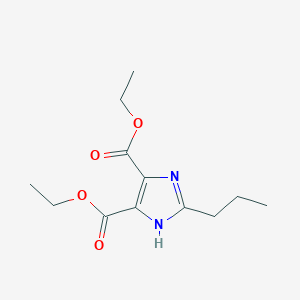
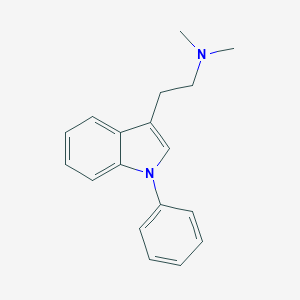
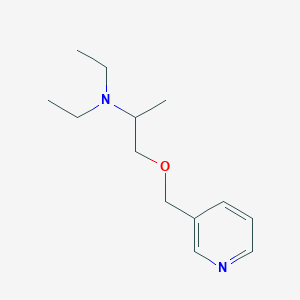
![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
